molecular formula C20H15ClN2O2S B377803 (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enenitrile CAS No. 326915-13-3

(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enenitrile

Cat. No. B377803
M. Wt: 382.9g/mol
InChI Key: FFIZDSPVCQQFTA-DHDCSXOGSA-N
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Description

(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C20H15ClN2O2S and its molecular weight is 382.9g/mol. The purity is usually 95%.
BenchChem offers high-quality (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • A study by Tayade and Waghmare (2016) discusses the isomerization of similar compounds to the chemical , highlighting the potential for diverse chemical reactions and synthesis pathways (Tayade & Waghmare, 2016).

Molecular Structure and Antimicrobial Activity

  • Viji et al. (2020) analyzed a molecule structurally similar to the compound , focusing on its quantum chemical properties and antimicrobial activity. This indicates potential applications in studying the biological functions of such compounds (Viji et al., 2020).

Thioglucosides Research

  • Duan et al. (2006) isolated compounds from Raphanus sativus L. seeds, structurally related to the chemical , suggesting its relevance in natural product research (Duan et al., 2006).

Reduction with Lithium Aluminum Hydride

  • Frolov et al. (2005) explored the reduction of related compounds using lithium aluminum hydride, which could offer insights into the reductive properties of the compound (Frolov et al., 2005).

Chemosensor for Metal Ion Detection

  • Khan (2020) synthesized a compound with structural similarities, demonstrating its use as a fluorescent chemosensor for metal ions, indicating potential applications in analytical chemistry (Khan, 2020).

Molecular Structure and Electronic Properties

  • Shanmugapriya et al. (2022) investigated similar compounds for their molecular structure and electronic properties, which could be relevant for the study of electronic and photophysical properties of the compound (Shanmugapriya et al., 2022).

Conformational Analysis of Acrylonitrile Derivatives

  • Percino et al. (2016) conducted conformational and molecular structures analysis of acrylonitrile derivatives, which could be relevant for understanding the structural dynamics of the compound (Percino et al., 2016).

Corrosion Inhibition in Iron

  • Kaya et al. (2016) studied thiazole derivatives for their corrosion inhibition performances on iron, which may suggest similar applications for the compound in materials science (Kaya et al., 2016).

Electro-Optical and Charge-Transport Properties

  • Irfan et al. (2015) explored the electro-optical and charge-transport properties of a related compound, indicating possible applications in electronic materials research (Irfan et al., 2015).

Molecular Docking and Quantum Chemical Calculations

  • Viji et al. (2020) performed molecular docking and quantum chemical calculations on a similar molecule, suggesting potential applications in pharmacology and drug design (Viji et al., 2020).

properties

IUPAC Name

(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O2S/c1-24-18-8-3-13(10-19(18)25-2)9-15(11-22)20-23-17(12-26-20)14-4-6-16(21)7-5-14/h3-10,12H,1-2H3/b15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIZDSPVCQQFTA-OQLLNIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enenitrile

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